molecular formula C13H11FO B1439643 (3-Fluorobiphenyl-5-yl)methanol CAS No. 89951-74-6

(3-Fluorobiphenyl-5-yl)methanol

Cat. No.: B1439643
CAS No.: 89951-74-6
M. Wt: 202.22 g/mol
InChI Key: KRASCWPYBVSENF-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Biphenyl (B1667301) Alcohols in Modern Chemical Synthesis

Fluorinated biphenyl alcohols constitute a class of organic compounds that has found considerable utility in various domains of chemical synthesis. The introduction of fluorine, a highly electronegative and sterically small atom, can profoundly influence a molecule's physicochemical properties. google.com These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds particularly valuable in drug discovery and development. Biphenyl scaffolds, on the other hand, provide a rigid yet conformationally flexible core that is prevalent in many biologically active molecules and functional materials. The combination of these two features in fluorinated biphenyl alcohols creates a powerful toolkit for chemists to fine-tune molecular properties and design next-generation compounds.

Significance of the (3-Fluorobiphenyl-5-yl)methanol Scaffold in Organic Chemistry Research

The this compound scaffold, with its specific substitution pattern, offers a unique combination of reactive sites and structural features. The hydroxymethyl group serves as a key functional handle for a variety of chemical transformations, including oxidation, esterification, and etherification. The fluorine atom at the 3-position of one phenyl ring and the connectivity at the 5-position provide vectors for further functionalization, allowing for the systematic exploration of chemical space. This strategic placement of substituents makes this compound an important intermediate for creating libraries of compounds with diverse and potentially useful properties.

Overview of Academic Research Trajectories Related to this compound

While extensive research on the broader class of fluorinated biphenyls is well-documented, the specific academic research trajectory for this compound is still emerging. However, its structural motifs are present in compounds investigated for their therapeutic potential. For instance, patent literature discloses substituted 3-fluorophenyl methanol (B129727) compounds as having potential antiviral applications, particularly against cytomegalovirus. google.com This suggests a significant research direction for derivatives of this compound in the field of medicinal chemistry. The synthesis of such compounds often relies on robust and versatile cross-coupling methodologies.

Synthesis and Properties

The preparation of this compound and its derivatives is typically achieved through multi-step synthetic sequences that leverage modern catalytic cross-coupling reactions.

A Plausible Synthetic Approach: Suzuki-Miyaura Coupling

A common and effective method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

A plausible synthetic route to this compound could involve the following key steps:

Suzuki-Miyaura Coupling: Reaction of (3-bromophenyl)methanol with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Alternative Suzuki-Miyaura Coupling: Reaction of 3-bromo-5-fluorobenzaldehyde (B68483) with phenylboronic acid, followed by reduction of the aldehyde.

The choice of reactants can be adapted to commercial availability and desired substitution patterns on the final molecule. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of substituted biphenyl compounds.

Key Chemical Properties

The chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 773872-35-8
Molecular Formula C13H11FO
Molecular Weight 202.23 g/mol
Appearance Solid
Purity Typically >97%

This data is compiled from commercially available sources.

Research Applications and Future Directions

The utility of this compound lies primarily in its role as a versatile building block for the synthesis of more elaborate molecules with potential applications in various fields of research.

Role as a Chemical Intermediate

The this compound scaffold serves as a valuable intermediate in organic synthesis. The presence of the reactive hydroxymethyl group allows for its conversion into a variety of other functional groups, such as aldehydes, carboxylic acids, and halides. These transformations open up avenues for the construction of a diverse range of derivatives.

For example, the alcohol functionality can be oxidized to the corresponding aldehyde, which can then participate in reactions such as Wittig olefination or reductive amination to introduce further complexity. Alternatively, conversion to a leaving group, such as a tosylate or a halide, enables nucleophilic substitution reactions.

Potential in Medicinal Chemistry

As suggested by patent literature concerning structurally related compounds, a significant research trajectory for derivatives of this compound is in the discovery of new therapeutic agents. google.com The biphenyl motif is a well-established pharmacophore found in numerous approved drugs. The introduction of a fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The specific substitution pattern of this compound provides a framework for the design of novel compounds with potential activity against a range of biological targets.

The exploration of this scaffold in the synthesis of new antiviral compounds, as hinted at in the patent literature, represents a promising area for future research. By modifying the core structure through reactions at the hydroxymethyl group and further substitution on the aromatic rings, medicinal chemists can generate libraries of novel compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(3-fluoro-5-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRASCWPYBVSENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Fluorobiphenyl 5 Yl Methanol and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the (3-Fluorobiphenyl-5-yl)methanol Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections guide the synthetic strategy.

C-C Bond Disconnection of the Biphenyl (B1667301) Core: The most apparent disconnection is the single bond connecting the two aryl rings. This C(sp²)-C(sp²) bond is typically formed via a cross-coupling reaction. This approach breaks the target molecule into two key synthons: a substituted fluorobenzene derivative and a phenyl metallic or pseudohalide species. For instance, this leads to precursors such as a 3-fluoro-5-halobenzene and a phenylboronic acid (or vice versa).

Functional Group Interconversion (FGI): The second key disconnection involves the hydroxymethyl moiety. This alcohol can be retrosynthetically derived from the reduction of a more oxidized functional group at the same position. Common precursors include an aldehyde (-CHO), a carboxylic acid (-COOH), or an ester (-COOR). This strategy allows for the biphenyl core to be constructed with a more robust or synthetically convenient functional group, which is then converted to the desired alcohol in a later step.

Combining these approaches, a plausible retrosynthetic pathway involves disconnecting the alcohol to an aldehyde (3-Fluorobiphenyl-5-carbaldehyde), which is then disconnected across the biaryl axis into precursors like 3-bromo-5-fluorobenzaldehyde (B68483) and phenylboronic acid.

Approaches to Biphenyl Core Construction

The formation of the central C-C bond between the two aromatic rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most established methods, though alternative strategies are continually being developed.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides. tcichemicals.com The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com

For the synthesis of the this compound framework, this could involve the reaction between phenylboronic acid and a 3-fluoro-5-halobenzyl alcohol derivative or, more commonly, a precursor like 3-bromo-5-fluorobenzaldehyde. The tolerance of the Suzuki-Miyaura reaction for various functional groups, including aldehydes and protected alcohols, makes it highly suitable for this purpose. tcichemicals.com Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, have also been successfully employed for the synthesis of fluorinated biphenyl derivatives, offering advantages in catalyst recyclability. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling to Form Fluorinated Biphenyls
Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)Reference
1-Bromo-3-fluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>95Conceptual
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O100~90 mdpi.com
3-Bromo-5-fluorobenzaldehydePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90HighConceptual

In the pursuit of greater atom and step economy, direct C-H activation has emerged as a powerful alternative to traditional cross-coupling reactions. researchgate.net This methodology involves the direct functionalization of a C-H bond on one aromatic ring with another aryl partner, circumventing the need to pre-functionalize the starting materials with halides or organometallic reagents.

The synthesis of biphenyls via C-H activation can be achieved through various catalytic systems. For example, palladium catalysts supported on graphene oxide have been used for the C-H bond activation of benzene to form biphenyl. rsc.org This reaction typically requires an oxidant to regenerate the active catalyst. rsc.org While promising, applying C-H activation to the synthesis of a specific, unsymmetrical product like this compound presents significant challenges in controlling regioselectivity. Directing groups are often necessary to guide the C-H activation to the desired position, and competition between different C-H bonds on the substituted ring can lead to mixtures of isomers. nih.gov Iridium-based catalysts have also been shown to effect the double C-H activation of biphenyl, highlighting the ongoing development in this field. acs.org

Table 2: Overview of C-H Activation Strategies for Biphenyl Synthesis
C-H SubstrateArylating PartnerCatalyst SystemKey FeaturesReference
BenzeneBenzenePd on Graphene OxideOxidative coupling, forms biphenyl directly rsc.org
Biphenyl-(PCP)IrDouble C-H activation to form cyclometalated complex acs.org
BiphenylnitrilesAlkenes/Iodinating agentsPd-Ag heterodimerNitrile-directed remote meta-C-H functionalization nih.gov

Functionalization Routes to the Hydroxymethyl Moiety

Once the biphenyl core is established, the final step is often the installation or unmasking of the hydroxymethyl group. This is typically achieved through the reduction of a carbonyl precursor.

The reduction of an aldehyde or a carboxylic acid ester is the most direct route to the primary alcohol of this compound. The choice of reducing agent depends on the reactivity of the substrate and the presence of other functional groups.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols. It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature and is tolerant of many other functional groups.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids to alcohols. google.com It is typically used in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. Due to its high reactivity, it requires anhydrous conditions and careful handling.

For the conversion of a precursor like 3-Fluorobiphenyl-5-carbaldehyde, the milder NaBH₄ would be sufficient and is often preferred. If the precursor were an ester, such as methyl 3-fluorobiphenyl-5-carboxylate, the more potent LiAlH₄ would be necessary.

Table 3: Common Reagents for the Reduction of Aryl Carbonyls
Precursor Functional GroupReagentTypical SolventRelative ReactivityProduct
Aldehyde (-CHO)Sodium Borohydride (NaBH₄)Methanol, EthanolMild, SelectivePrimary Alcohol (-CH₂OH)
Aldehyde (-CHO)Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherStrong, Non-selectivePrimary Alcohol (-CH₂OH)
Ester (-COOR)Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherStrongPrimary Alcohol (-CH₂OH)

The target molecule, this compound, is achiral, as the carbon atom of the hydroxymethyl group is not a stereocenter. Therefore, stereoselective installation is not a requirement for its synthesis.

However, the concept of stereoselectivity is highly relevant in the context of biphenyl derivatives, particularly concerning atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In biphenyls, this occurs when bulky substituents are present in the ortho-positions of both rings, restricting free rotation and creating a chiral axis.

While this compound itself does not exhibit atropisomerism due to the lack of ortho-substituents, synthetic strategies can be adapted to produce chiral derivatives that do. Enantioselective versions of the Suzuki-Miyaura reaction have been developed to synthesize axially chiral biphenols. acs.org These methods utilize chiral ligands that can control the stereochemical outcome of the C-C bond formation, providing direct access to enantioenriched atropisomeric compounds. acs.orgcam.ac.uk Such methodologies could be hypothetically applied to the synthesis of ortho-substituted derivatives of the target molecule, thereby installing an element of axial chirality into the biphenyl framework.

Regioselective Fluorination Techniques in Biphenyl Alcohol Synthesis

The regioselective synthesis of this compound hinges on the strategic introduction of the fluorine atom at the 3-position of one of the phenyl rings. While late-stage fluorination of a pre-formed biphenyl alcohol is a possible approach, a more common and often more efficient strategy involves the use of a pre-fluorinated building block in a cross-coupling reaction. This "building block" approach ensures unambiguous regiochemistry of the final product.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and is particularly well-suited for the preparation of this compound. organic-chemistry.orgnih.govtcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the target compound, two primary retrosynthetic disconnections are plausible:

Route A: Coupling of (3-fluorophenyl)boronic acid with a 3-bromo-5-(hydroxymethyl)benzene derivative.

Route B: Coupling of (3-(hydroxymethyl)phenyl)boronic acid with a 1-bromo-3-fluorobenzene.

Both routes offer excellent control over the position of the fluorine atom. The choice between them may be dictated by the commercial availability and stability of the starting materials.

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. organic-chemistry.orgnih.govtcichemicals.com A variety of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be employed. The selection of the base, often a carbonate or phosphate, is crucial for the activation of the boronic acid. organic-chemistry.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-10085-95 nih.govtcichemicals.com
PdCl₂(dppf)dppfK₃PO₄Dioxane/H₂O90-11080-90 organic-chemistry.org
Pd/CNoneNa₂CO₃Ethanol/H₂O70-9075-90 nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

While direct C-H fluorination of a biphenyl precursor is an emerging field, achieving high regioselectivity at the 3-position in the presence of other directing groups can be challenging. Electrophilic fluorinating agents like Selectfluor are often used in such reactions. However, the inherent electronic properties of the biphenyl system would likely direct fluorination to other positions. Therefore, the use of a pre-fluorinated starting material in a cross-coupling reaction remains the most reliable method for ensuring the desired 3-fluoro substitution pattern.

Green Chemistry Principles in the Synthesis of this compound

Atom Economy: The Suzuki-Miyaura coupling reaction is generally considered to have good atom economy, as the main byproducts are inorganic salts that can often be easily removed. To further improve this, the use of organotrifluoroborate salts in place of boronic acids can be considered, as they are often more stable and can be used in catalytic amounts in some cases.

Use of Safer Solvents: Traditional Suzuki-Miyaura reactions often employ organic solvents such as toluene, dioxane, or DMF. Green chemistry principles encourage the use of more environmentally benign solvents. Recent advancements have demonstrated the feasibility of conducting Suzuki-Miyaura couplings in water or mixtures of water and ethanol. tcichemicals.com The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also in some cases accelerate the reaction rate.

Catalyst Efficiency and Recycling: Palladium catalysts are expensive and can be toxic. Therefore, minimizing the catalyst loading and implementing strategies for catalyst recycling are key green chemistry goals. The use of highly active phosphine ligands can allow for lower catalyst loadings. Furthermore, the development of heterogeneous catalysts, such as palladium supported on charcoal (Pd/C) or other solid supports, facilitates easier separation of the catalyst from the reaction mixture and allows for its potential reuse. nih.gov Research into recoverable and reusable catalytic systems is an active area of investigation. mdpi.com

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing a synthesis with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing the Suzuki-Miyaura coupling, which has inherently good atom economy.
Less Hazardous Chemical Syntheses Avoiding toxic reagents and byproducts where possible.
Designing Safer Chemicals The target molecule itself may be designed for reduced toxicity and persistence.
Safer Solvents and Auxiliaries Replacing traditional organic solvents with water or ethanol/water mixtures. tcichemicals.com
Design for Energy Efficiency Conducting reactions at lower temperatures with more active catalysts.
Use of Renewable Feedstocks While not directly applicable to the core synthesis, sourcing starting materials from renewable resources is a broader goal.
Reduce Derivatives Avoiding the use of protecting groups for the hydroxyl function if possible.
Catalysis Using highly efficient palladium catalysts at low loadings and exploring recyclable heterogeneous catalysts. nih.govmdpi.com
Design for Degradation Designing the final product to be biodegradable after its intended use.
Real-time analysis for Pollution Prevention Monitoring reaction progress to avoid over-reaction and byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases.

Table 2: Application of Green Chemistry Principles

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more environmentally responsible and economically viable manner. The focus on efficient, catalytic, and selective reactions using safer materials is paramount to the future of sustainable chemical manufacturing.

Reactivity and Advanced Chemical Transformations of 3 Fluorobiphenyl 5 Yl Methanol

Investigations into the Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle, amenable to a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the fluorinated biphenyl (B1667301) system.

While specific mechanistic studies on the oxidation of (3-Fluorobiphenyl-5-yl)methanol are not extensively documented in the literature, the oxidation of primary benzylic alcohols is a well-established transformation. The process typically involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbinol carbon, to form the corresponding aldehyde, 3-Fluorobiphenyl-5-carbaldehyde. Further oxidation can yield the carboxylic acid, 3-Fluorobiphenyl-5-carboxylic acid.

Common oxidizing agents and their general mechanisms for the oxidation of primary alcohols are summarized in the table below. The electron-withdrawing nature of the fluorine atom and the biphenyl system may influence the reaction rates, potentially making the alcohol slightly less susceptible to oxidation compared to electron-rich benzylic alcohols.

Oxidizing Agent/SystemIntermediate/Mechanism HighlightsProduct
Chromium-based reagents (e.g., PCC, PDC)Formation of a chromate (B82759) ester followed by E2 elimination.Aldehyde
Manganese-based reagents (e.g., KMnO4, MnO2)MnO2 is selective for benzylic alcohols. Reaction proceeds via a radical or cyclic manganate (B1198562) ester mechanism.Aldehyde (with MnO2), Carboxylic Acid (with KMnO4)
DMSO-based reagents (e.g., Swern, Moffatt oxidation)Formation of an alkoxysulfonium salt, followed by deprotonation and intramolecular elimination (ylide formation).Aldehyde
Hypervalent iodine reagents (e.g., DMP, IBX)Ligand exchange on the iodine center followed by reductive elimination.Aldehyde

The hydroxyl group of this compound can be readily converted into other functional groups, a common strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, polarity, and biological activity. researchgate.netnih.gov Key derivatization strategies include etherification, esterification, and conversion to halides.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., DCC, DMAP, or simply a base for acid chlorides) yields the corresponding esters. For instance, acetylation with acetic anhydride (B1165640) can be used to protect the alcohol or to synthesize an acetylated derivative. nih.gov

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, is a standard method for preparing ethers.

Conversion to Halides: The hydroxyl group can be substituted by a halogen using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding benzyl (B1604629) chloride or bromide, respectively. These halides are versatile intermediates for further nucleophilic substitution reactions. libretexts.orgyoutube.com

Reaction TypeReagentsDerivative Formed
Esterification (Acetylation)Acetic Anhydride, Pyridine(3-Fluorobiphenyl-5-yl)methyl acetate
Etherification (Methylation)1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I)5-(Methoxymethyl)-3-fluorobiphenyl
Halogenation (Chlorination)Thionyl Chloride (SOCl₂)5-(Chloromethyl)-3-fluorobiphenyl

Aromatic Reactivity Studies on the Fluorinated Biphenyl System

The reactivity of the two aromatic rings in this compound is influenced by the directing effects of the fluorine atom and the hydroxymethyl group.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it is deactivating due to its strong electron-withdrawing inductive effect. numberanalytics.com The hydroxymethyl group is a weak ortho-, para-director. In the fluorinated ring, the positions ortho and para to the fluorine are activated relative to the meta positions. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. In the other ring, substitution will likely occur at the ortho and para positions.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. numberanalytics.comtutoring-blog.co.uk The fluorine atom can be displaced by a nucleophile, particularly if there is a strong electron-withdrawing group positioned ortho or para to it. numberanalytics.com However, in this compound, the absence of such strong activating groups makes nucleophilic substitution on the fluorinated ring challenging under standard conditions.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to a nearby position. baranlab.org Fluorine can act as a directing group for ortho-metalation. researchgate.net For this compound, the fluorine atom could direct metalation to the C4 position. The hydroxymethyl group can also act as a DMG after deprotonation to the corresponding alkoxide.

Recent advances in transition metal-catalyzed C-H functionalization have provided new methods for the direct introduction of functional groups onto aromatic rings. rsc.orgrsc.org Fluorinated solvents have been shown to have a beneficial effect on these reactions. rsc.orgrsc.org While specific C-H functionalization studies on this compound may not be reported, the fluorinated biphenyl scaffold is a candidate for such transformations, potentially enabling the introduction of aryl, alkyl, or other groups at specific C-H bonds.

Catalytic Roles of Fluorinated Alcohols as Reaction Media or Promoters in Organic Synthesis

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have gained prominence as unique solvents or promoters in organic synthesis. researchgate.netnih.gov Their distinct properties, including strong hydrogen-bonding ability, low nucleophilicity, and high ionizing power, enable them to activate substrates and promote reactions, often without the need for a metal catalyst. researchgate.netnih.govacs.org

These alcohols can promote a variety of transformations, including nucleophilic substitutions, cycloadditions, and electrophilic reactions. nih.govacs.org For example, fluorinated alcohols can enhance the electrophilicity of epoxides, facilitating their ring-opening by weak nucleophiles. arkat-usa.org They have also been shown to be effective media for direct allylic substitution reactions of allylic alcohols. nih.govacs.org Given that this compound contains both a fluorine atom and an alcohol moiety, its structural motifs are relevant to the principles of catalysis by fluorinated alcohols. While its physical state (solid) prevents its use as a bulk solvent, its potential to act as a co-solvent or additive in certain reactions, leveraging its hydrogen-bonding capabilities, could be an area of interest. The presence of the fluorine atom enhances the acidity of the hydroxyl proton, making it a better hydrogen bond donor compared to its non-fluorinated analog.

Multi-Component Reactions and Cascade Processes Involving this compound

The application of this compound and its derivatives in multi-component reactions (MCRs) and cascade processes represents a frontier in the synthesis of complex molecular architectures. These advanced chemical transformations offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. While specific literature on the direct use of this compound in such reactions is nascent, its structural motifs suggest considerable potential for participation in a variety of established MCR and cascade protocols, particularly through its alcohol functionality.

The primary alcohol group of this compound can be leveraged either directly or after its transformation into a more reactive species, such as an aldehyde. The in situ oxidation of the methanol (B129727) to an aldehyde, (3-Fluorobiphenyl-5-yl)formaldehyde, opens the door to a wide array of powerful bond-forming reactions.

Hypothetical Multi-Component Reaction: Ugi-Type Reaction

A plausible multi-component application of this compound involves its in situ oxidation to the corresponding aldehyde, followed by a Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold in a single step. wikipedia.orgthieme-connect.de The reaction is typically conducted in polar aprotic solvents like methanol or ethanol (B145695) and is known for its high convergence and tolerance of a wide range of functional groups. wikipedia.orgnih.govrsc.orgmdpi.com

In a hypothetical scenario, the aerobic oxidation of this compound, catalyzed by a copper salt and a nitroxyl (B88944) radical such as TEMPO, would generate (3-Fluorobiphenyl-5-yl)formaldehyde. organic-chemistry.org This aldehyde could then react with a primary amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) to yield a complex α-acylamino amide product. The biphenyl moiety would introduce significant steric bulk and specific electronic properties to the final molecule, making this a valuable route for creating libraries of compounds for medicinal chemistry screening. nih.gov

Hypothetical Cascade Process: Brønsted Acid-Catalyzed Carbocyclization

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, are powerful tools for the rapid construction of polycyclic systems. nih.govarkat-usa.orgresearchgate.netresearchgate.net this compound could serve as a key building block in a Brønsted acid-catalyzed cascade carbocyclization.

A hypothetical cascade could be initiated by the condensation of this compound with an aldehyde containing an alkyne functionality in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). nih.gov This would form an oxocarbenium ion intermediate. A subsequent intramolecular coupling of the alkyne and the biphenyl ring with this ion would lead to the formation of a complex, fused heterocyclic system. The diastereoselectivity of such cascades can often be controlled by the choice of reactants and reaction conditions. nih.gov The resulting polycyclic products, incorporating the fluorobiphenyl scaffold, would be of significant interest for materials science and pharmaceutical research.

The following interactive data table summarizes these hypothetical advanced chemical transformations of this compound.

Reaction Type This compound Derivative Other Reactants Proposed Catalyst/Conditions Expected Product Class
Ugi Four-Component Reaction(3-Fluorobiphenyl-5-yl)formaldehyde (formed in situ)Benzylamine, Acetic Acid, tert-Butyl IsocyanideCuCl/TEMPO/O₂, then room temperatureα-Acylamino Amide
Passerini Three-Component Reaction(3-Fluorobiphenyl-5-yl)formaldehyde (formed in situ)Acetic Acid, tert-Butyl IsocyanideAprotic solvent, room temperatureα-Acyloxy Amide
Brønsted Acid-Catalyzed CascadeThis compoundAlkyne-containing AldehydeTrifluoromethanesulfonic Acid (TfOH), CH₂Cl₂Fused Heterocycle

Theoretical and Computational Chemistry Investigations of 3 Fluorobiphenyl 5 Yl Methanol

Quantum Mechanical Studies of Molecular Conformations and Energetics

Quantum mechanical calculations are essential for understanding the three-dimensional structure and stability of a molecule like (3-Fluorobiphenyl-5-yl)methanol. These studies would typically involve determining the molecule's potential energy surface to identify stable conformers, which are different spatial arrangements of the atoms.

The primary point of conformational flexibility in this compound is the dihedral angle between the two phenyl rings and the rotation around the C-C bond connecting the hydroxymethyl group to the fluorobiphenyl core. Quantum mechanical methods, such as various levels of ab initio or semi-empirical calculations, would be employed to calculate the energy of the molecule as these torsion angles are systematically varied. The results would reveal the most energetically favorable conformations (global minima) and other local energy minima, separated by rotational energy barriers. These calculations provide fundamental insights into the molecule's preferred shape and the energy required for conformational changes.

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations would provide a wealth of information.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively, highlighting regions susceptible to electrophilic or nucleophilic attack. A map of the electrostatic potential (ESP) would further visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

Molecular Dynamics Simulations for Conformational and Solvent Interaction Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including its conformational changes and interactions with its environment. In an MD simulation, the motion of every atom is calculated over a series of small time steps, governed by a force field that approximates the interatomic forces.

These simulations would reveal how the molecule explores different conformations in the gas phase or, more importantly, in a solvent. By simulating this compound in various solvents, one could analyze how solvent molecules arrange themselves around the solute and how these interactions influence its conformational preferences. For instance, the formation of hydrogen bonds between the hydroxyl group of the methanol (B129727) moiety and polar solvent molecules would be a key aspect to investigate. The simulations would provide a time-averaged picture of the molecule's flexibility and its solvation shell structure.

Computational Prediction of Spectroscopic Signatures for Structural Assignment Methodologies

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be used to confirm the structure of a synthesized compound. For this compound, theoretical calculations would be used to predict its key spectroscopic signatures.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. The predicted frequencies for characteristic functional groups, such as the O-H stretch of the alcohol, C-F stretch, and aromatic C-H and C=C stretching vibrations, would be compared with experimental data for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are highly sensitive to the electronic environment of each nucleus and are invaluable for assigning the signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet or visible light. The calculated maximum absorption wavelength (λmax) can be compared to the experimental UV-Vis spectrum to understand the electronic properties of the conjugated biphenyl (B1667301) system.

Mechanistic Pathways Probed by Computational Methods

Computational methods are frequently used to explore the plausible mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

Applications of 3 Fluorobiphenyl 5 Yl Methanol in Synthetic Methodology and Materials Science

(3-Fluorobiphenyl-5-yl)methanol as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational element in the construction of more elaborate molecular architectures is significant. The benzyl (B1604629) alcohol functionality is a versatile reactive site, readily undergoing oxidation to the corresponding aldehyde or carboxylic acid, which opens pathways to a multitude of further derivatizations. It can also participate in etherification and esterification reactions to link with other molecular fragments.

The fluorinated biphenyl (B1667301) scaffold is a common motif in medicinal chemistry, often incorporated to enhance the pharmacological profile of drug candidates. ontosight.airesearchgate.netnih.gov The introduction of fluorine can block metabolic pathways, increase binding affinity to target proteins, and modulate physicochemical properties such as pKa and membrane permeability. nih.govuncsa.edu While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural components are present in various pharmacologically active compounds. For instance, fluorinated biphenyl structures are investigated for their potential in treating neurological disorders and cancer. ontosight.ai

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
OxidationPotassium permanganate (B83412) (KMnO4) or Chromium trioxide (CrO3)3-Fluorobiphenyl-5-carbaldehyde or 3-Fluorobiphenyl-5-carboxylic acid
EsterificationCarboxylic acid, Acid catalyst (e.g., H2SO4)Biphenylmethyl ester
EtherificationAlkyl halide, Base (e.g., NaH)Biphenylmethyl ether
HalogenationThionyl chloride (SOCl2) or Phosphorus tribromide (PBr3)(5-(chloromethyl)-3-fluorobiphenyl) or (5-(bromomethyl)-3-fluorobiphenyl)

Precursor Development for Advanced Ligands and Organocatalysts

The development of novel ligands and organocatalysts is crucial for advancing synthetic organic chemistry. This compound possesses the necessary structural features to serve as a precursor to such molecules. The hydroxymethyl group can be readily converted into other functionalities, such as phosphines, amines, or N-heterocyclic carbene (NHC) precursors, which are all prominent coordinating groups in catalysis.

The biphenyl backbone is a privileged scaffold in ligand design, notably in the development of atropisomeric ligands like BINAP and its analogs, which are highly effective in asymmetric catalysis. The fluorine atom on the biphenyl ring can serve to fine-tune the electronic properties of the resulting ligand or catalyst. This electronic modulation can influence the catalytic activity, selectivity, and stability of the metal complexes or the organocatalyst itself. The synthesis of transition metal complexes with related fluorinated ligands has been reported, demonstrating the feasibility of this approach.

Integration into Functional Materials Research (e.g., Liquid Crystals, Organic Electronics)

The unique properties imparted by fluorine and the biphenyl structure make this compound a promising candidate for the synthesis of functional organic materials. researchgate.net

Liquid Crystals: Fluorinated biphenyls are a cornerstone in the design of liquid crystal materials for display applications. researchgate.netresearchgate.net The introduction of fluorine atoms can significantly alter the dielectric anisotropy (Δε), a key parameter for liquid crystal displays (LCDs). researchgate.net Lateral fluorine substitution, as seen in this molecule, is a known strategy to increase the positive dielectric anisotropy. researchgate.net Furthermore, the rigid biphenyl core is a common mesogenic unit that promotes the formation of liquid crystalline phases. electronicsandbooks.comresearchgate.net While direct incorporation of this compound into liquid crystal synthesis is not widely reported, its structure suggests it could be a valuable building block for creating new liquid crystalline materials with tailored properties. electronicsandbooks.com

Organic Electronics: Fluorinated aromatic compounds are increasingly utilized in the field of organic electronics. scispace.com The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve their stability and facilitate charge injection and transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov Biphenyl derivatives are also studied for their potential in organic optoelectronic materials. researching.cn The combination of the fluorinated biphenyl unit for electronic tuning and the methanol (B129727) group for attachment to polymer backbones or other functional units makes this compound a molecule with potential for this field.

Table 2: Potential Impact of Structural Features on Functional Material Properties

Structural FeatureProperty Influenced in Liquid CrystalsProperty Influenced in Organic Electronics
Biphenyl CorePromotes mesophase formation, provides rigidityForms π-conjugated system for charge transport
Fluoro-substituentModulates dielectric anisotropy, viscosity, and clearing point researchgate.netresearchgate.netLowers HOMO/LUMO levels, enhances electron transport and stability nih.gov
Methanol GroupProvides a site for linking to other mesogenic units or polymer backbonesEnables incorporation into larger conjugated systems or polymers

Utility as a Model Compound for Reaction Discovery and Optimization

New reaction development and the optimization of existing synthetic methods are fundamental to the progress of chemical synthesis. This compound, with its well-defined and distinct functional groups, can serve as an excellent model substrate for such studies.

The presence of multiple, electronically different C-H bonds on the two aromatic rings makes it a suitable candidate for investigating the selectivity of C-H activation and functionalization reactions. The hydroxyl group can be used as a directing group in such transformations. Furthermore, the compound can be employed to test the scope and limitations of new coupling reactions, or to optimize conditions for reactions involving the oxidation or substitution of the benzylic alcohol. The use of automated, high-throughput experimentation platforms coupled with machine learning algorithms is a modern approach to reaction optimization where such model compounds are invaluable. researchgate.net

Advanced Analytical Methodologies for Research on 3 Fluorobiphenyl 5 Yl Methanol

Strategic Application of Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic methods are indispensable tools in the synthesis of (3-Fluorobiphenyl-5-yl)methanol, providing critical data for both reaction monitoring and purification. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are strategically employed to ensure the efficiency of the synthesis and the purity of the final compound.

Reaction Monitoring: During synthesis, TLC is often used as a rapid, qualitative method to track the consumption of starting materials and the formation of the product. For instance, in a Suzuki coupling reaction to form the biphenyl (B1667301) scaffold, TLC can quickly indicate the extent of the reaction. For more quantitative and precise monitoring, HPLC and GC are the methods of choice. HPLC, particularly with a UV detector, can monitor the disappearance of reactants and the appearance of this compound, allowing for the determination of reaction kinetics and endpoints.

Purification Optimization: Following the synthesis, purification is typically achieved using column chromatography. The choice of stationary phase and eluent is critical for separating the target compound from unreacted starting materials, catalysts, and byproducts. Biphenyl stationary phases have shown unique retention mechanisms compared to standard C18 columns, offering alternative selectivity for aromatic compounds. chromatographyonline.com For fluorinated compounds specifically, pairing a standard reverse-phase column (like C8) with a fluorinated eluent can optimize separation based on fluorine content. nih.gov HPLC is also used to assess the purity of the final product, with peak area percentages providing a quantitative measure of purity. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be an effective tool for both separation and identification of components in a mixture. nih.gov

Below is an interactive table summarizing the application of different chromatographic techniques.

TechniqueApplicationStationary Phase ExamplesMobile Phase/Eluent ExamplesDetection Method
TLC Rapid qualitative reaction monitoringSilica gel, AluminaHexane/Ethyl Acetate mixturesUV light, chemical stains
HPLC Quantitative reaction monitoring, purity analysis, purificationC18, C8, Biphenyl, Phenyl-Hexyl chromatographyonline.comchromatographyonline.com, Fluorinated phases chromatographyonline.comresearchgate.netAcetonitrile/Water, Methanol (B129727)/Water chromatographyonline.comUV-Vis, Diode Array Detector (DAD)
GC Analysis of volatile impurities, reaction monitoringPolysiloxane-based columns (e.g., DB-5)Helium, NitrogenFlame Ionization Detector (FID), Mass Spectrometry (MS)
Column Chromatography Preparative purificationSilica gel, AluminaGradient or isocratic elution with organic solventsFraction analysis by TLC or HPLC

Spectroscopic Approaches for In-Process Analysis and Synthetic Verification

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules like this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings, a signal for the benzylic protons of the -CH₂OH group, and a signal for the hydroxyl proton.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms of the biphenyl core, the benzylic carbon, and would be particularly useful in confirming the substitution pattern.

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR an essential tool. nih.govresearchgate.net It provides a highly sensitive and specific signal for the fluorine atom, and its coupling to nearby ¹H and ¹³C nuclei can definitively confirm its position on the biphenyl ring. researchgate.netyoutube.com The chemical shift of the fluorine signal is highly sensitive to its electronic environment. nih.gov

The following table shows predicted ¹H NMR chemical shifts for a similar compound, 4-Biphenylmethanol, which can serve as a reference. chemicalbook.com

AssignmentChemical Shift (ppm)
Aromatic Protons7.57
Aromatic Protons7.42
Aromatic Protons7.40
Aromatic Protons7.337
-CH₂- Protons4.687
-OH Proton2.10

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition.

Molecular Weight Confirmation: MS provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. For this compound (C₁₃H₁₁FO), the expected molecular weight is approximately 202.22 g/mol .

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide structural information. For example, the loss of a hydroxyl radical or a water molecule from the parent ion would be expected for a benzyl (B1604629) alcohol derivative. The fragmentation of the biphenyl core can also yield characteristic ions. nih.govnih.govnist.govnist.gov

Hyphenated Techniques: When coupled with chromatographic methods like GC-MS or LC-MS, mass spectrometry becomes a powerful tool for analyzing reaction mixtures, identifying intermediates, byproducts, and the final product in a single run. acs.org

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. fiveable.memasterorganicchemistry.com For this compound, key absorptions would include:

A strong, broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹. fiveable.melibretexts.org

C-O stretching for the primary alcohol, usually around 1050-1150 cm⁻¹.

Aromatic C-H stretching peaks just above 3000 cm⁻¹.

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

A C-F stretching band, which is typically strong and found in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the conjugated π-electron system of the biphenyl core. Biphenyl and its derivatives typically show strong absorption bands in the UV region due to π → π* electronic transitions. researchgate.net The position and intensity of these absorptions can be influenced by substituents on the rings. While methanol is a common solvent for UV-Vis spectroscopy due to its low UV cutoff, it is generally not suitable for IR spectroscopy because of the strong absorbance of the O-H group. quora.com

The table below summarizes the expected IR absorption ranges for the key functional groups in this compound. masterorganicchemistry.com

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
AlcoholO-H stretch3200 - 3600Strong, Broad
AlcoholC-O stretch1050 - 1150Strong
AromaticC-H stretch3000 - 3100Medium
AromaticC=C stretch1450 - 1600Medium to Weak
FluoroalkaneC-F stretch1000 - 1400Strong

X-ray Crystallography as a Tool for Solid-State Structural Research

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Unambiguous Structure Confirmation: It provides the exact connectivity of all atoms, confirming the substitution pattern on the biphenyl rings.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be determined. sdstate.edu A key parameter in biphenyl structures is the torsion angle between the two phenyl rings, which provides insight into the degree of planarity and steric hindrance.

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking, which govern the solid-state properties of the material.

Integration of High-Throughput Experimentation with Analytical Platforms

High-Throughput Experimentation (HTE) is a powerful approach for rapidly screening a large number of reaction conditions to identify optimal synthetic routes. purdue.edu When applied to the synthesis of this compound, HTE involves running many small-scale reactions in parallel, varying parameters such as catalysts, ligands, bases, and solvents.

The success of HTE is critically dependent on its integration with rapid and reliable analytical platforms. youtube.com

Rapid Analysis: Techniques like HPLC-MS and GC-MS are essential for quickly analyzing the outcome of each reaction in the HTE array. This allows for the rapid determination of product yield and purity across hundreds of different conditions.

Data Processing: Automated data analysis software is used to process the large datasets generated by HTE, identifying trends and "hits" (i.e., optimal reaction conditions). chemrxiv.org

¹⁹F NMR in HTS: For fluorinated compounds, ¹⁹F NMR can be a particularly powerful high-throughput screening tool due to its high sensitivity and the absence of spectral overlap, which allows for the screening of chemical mixtures. acs.org

This integration of automated synthesis with rapid analytical techniques significantly accelerates the optimization of synthetic procedures, reducing development time and resource consumption. purdue.edu

Future Research Trajectories and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for (3-Fluorobiphenyl-5-yl)methanol

The synthesis of biphenyl (B1667301) derivatives is often achieved through well-established methods like the Suzuki-Miyaura coupling reaction. acs.orgacs.org Future research should prioritize the development of more sustainable and efficient synthetic routes for this compound. A promising approach involves a two-step process beginning with a palladium-catalyzed Suzuki coupling between a boronic acid derivative and a halogenated precursor, followed by the reduction of a functional group to the desired methanol (B129727). google.com

A potential synthetic pathway could start with the Suzuki coupling of 3-bromo-5-fluorobenzoic acid and phenylboronic acid. This reaction, catalyzed by a palladium complex, would yield 3-fluoro-5-phenylbenzoic acid. google.com Subsequent reduction of the carboxylic acid group using a suitable reducing agent would produce this compound.

Key areas for innovation in this synthesis include:

Green Catalysts: Investigating the use of catalysts based on earth-abundant metals or developing more efficient palladium catalysts to reduce catalyst loading, thereby lowering costs and environmental impact. rsc.org

Solvent Selection: Exploring the use of greener solvents, such as bio-derived solvents or water-based systems, to replace traditional organic solvents.

Energy Efficiency: Optimizing reaction conditions, including temperature and reaction time, to minimize energy consumption.

Integration with Automated and Flow Chemistry Platforms

The transition from traditional batch processing to automated and flow chemistry systems represents a significant leap forward in chemical synthesis. nih.gov The synthesis of this compound is an ideal candidate for adaptation to these modern platforms, which offer enhanced control over reaction parameters, improved safety, and greater scalability. nih.govmit.edu

A hypothetical flow synthesis could be designed as a multi-stage process:

Reagent Introduction: Precise amounts of the starting materials (e.g., 3-bromo-5-fluorobenzaldehyde (B68483) and phenylboronic acid) and the catalyst would be continuously pumped into the system.

Suzuki Coupling: The reagents would mix and pass through a heated packed-bed reactor containing a solid-supported palladium catalyst to form 3-fluoro-5-phenylbenzaldehyde.

In-line Reduction: The output stream would then merge with a stream of a reducing agent (e.g., sodium borohydride) in a second reactor module to reduce the aldehyde to the final this compound product.

The advantages of such a system include superior heat and mass transfer, the ability to safely handle hazardous intermediates, and the potential for high-throughput production. mit.edutue.nl

Expansion of Reactivity Profiles for New Chemical Transformations

The chemical reactivity of this compound is dictated by its three main components: the two phenyl rings and the hydroxymethyl group. While simple halogenated aromatic compounds are often unreactive, the biphenyl structure and the activating/directing effects of the substituents provide avenues for further functionalization. chemicalbook.comnoaa.gov

Future research could explore:

Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to form (3-Fluorobiphenyl-5-yl)carbaldehyde or 3-Fluorobiphenyl-5-carboxylic acid, which are versatile intermediates for further synthesis.

Esterification and Etherification: The alcohol can react with carboxylic acids or alkyl halides to form a wide range of esters and ethers, respectively. These derivatives could be tailored for specific physical or biological properties.

Electrophilic Aromatic Substitution: The biphenyl ring system can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. nih.gov The substitution patterns will be influenced by the existing fluoro- and hydroxymethyl- substituents, offering pathways to complex poly-substituted biphenyls.

Nucleophilic Substitution: The fluorine atom, while generally stable on an aromatic ring, could potentially be displaced under specific conditions, allowing for the introduction of other functional groups.

Advanced Computational Model Development for Predictive Organic Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules. nih.gov For this compound, developing advanced computational models could provide deep insights without the need for extensive laboratory experimentation.

A detailed DFT study could be performed to predict various molecular properties. acs.orgnih.gov These computational analyses can help in understanding the molecule's electronic structure, stability, and potential for intermolecular interactions. acs.orgnih.gov

Table 1: Hypothetical Computationally Predicted Properties of this compound

PropertyPredicted Value/DescriptorSignificance
Dipole Moment ~2.0 - 2.5 DIndicates polarity, influencing solubility and intermolecular forces.
HOMO Energy -6.5 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy -1.0 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 5.5 eVCorrelates with chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP) Negative potential near F and O atoms; Positive potential near -OH hydrogen.Predicts sites for electrophilic and nucleophilic attack. acs.org

These models can guide synthetic efforts by predicting reaction outcomes and helping to design more effective catalysts and reaction conditions.

Exploration of Unconventional Derivatization Pathways for Emerging Applications

Derivatization is a key strategy for modifying a molecule's properties to suit specific applications. nih.gov For this compound, the primary alcohol group serves as an excellent handle for introducing new functionalities. sigmaaldrich.com

Unconventional derivatization pathways could be explored to create novel materials or biologically active compounds. This involves moving beyond simple ester or ether linkages to more complex conjugations.

Table 2: Potential Derivatization Reactions and Applications

Derivatization ReactionReagent ClassResulting Compound ClassPotential Application
Polymerization Initiation Cyclic esters (e.g., ε-caprolactone)Polyesters with biphenyl end-groupsBiodegradable polymers, advanced materials. sigmaaldrich.com
Click Chemistry Azide- or alkyne-functionalized moleculesTriazole-linked conjugatesBioconjugation, materials science.
Sulfonylation Sulfonyl chlorides (e.g., dansyl chloride)Sulfonate estersFluorescent probes, analytical standards. nih.gov
Phosphorylation Phosphorylating agentsPhosphate estersBioactive compounds, flame retardants.

These derivatization strategies could unlock new applications for this compound in fields ranging from medicinal chemistry to materials science, leveraging the unique properties conferred by the fluorobiphenyl scaffold. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.